A Technical Guide to 3-Iodo-4-methyl-7-nitro-1H-indazole
A Technical Guide to 3-Iodo-4-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of many pharmacologically active molecules.[1][2] Their diverse biological activities, including anti-inflammatory, antitumor, and kinase inhibitory properties, have made them a focal point in medicinal chemistry and drug discovery.[1][3] This guide focuses on the specific, albeit less documented, compound: 3-Iodo-4-methyl-7-nitro-1H-indazole.
The presence of an iodo group at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position suggests a molecule with significant potential as a versatile synthetic intermediate. The iodo substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. The nitro group, an electron-withdrawing group, can influence the reactivity of the indazole ring and can be a precursor for an amino group, which is a key functional group in many bioactive molecules.
Physicochemical Properties and Data
While specific data for 3-Iodo-4-methyl-7-nitro-1H-indazole is unavailable, the following table summarizes the properties of structurally similar compounds to provide an estimated profile.
| Property | 3-Iodo-4-nitro-1H-indazole | 3-Iodo-7-nitro-1H-indazole | 3-Iodo-5-nitro-1H-indazole | 3-Iodo-6-methyl-5-nitro-1H-indazole |
| CAS Number | 885521-22-2[4] | 864724-64-1[5][6] | 70315-69-4[7] | 1000343-55-4[3] |
| Molecular Formula | C7H4IN3O2[4] | C7H4IN3O2[5][6] | C7H4IN3O2[8] | C8H6IN3O2 |
| Molecular Weight ( g/mol ) | 289.03[4] | 289.032[5] | 289.03 | 303.06[9] |
| Melting Point (°C) | 210-212[4] | Not available | Not available | Not available |
| Boiling Point (°C) | 458.0±25.0 (Predicted)[4] | Not available | Not available | Not available |
| Topological Polar Surface Area | 74.5[4] | Not available | Not available | Not available |
| Purity | Not available | 98%[5] | Not available | Not available |
| Appearance | Not available | Solid[5] | Not available | Not available |
Proposed Synthesis Protocol
The synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole would likely proceed through a multi-step pathway, starting from a commercially available indazole precursor. The following is a proposed synthetic route based on established methodologies for the functionalization of the indazole ring.[3][10]
Step 1: Nitration of 4-methyl-1H-indazole
The initial step would involve the regioselective nitration of 4-methyl-1H-indazole. The directing effect of the existing methyl group would need to be carefully considered to achieve nitration at the desired 7-position.
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Reagents: 4-methyl-1H-indazole, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Solvent: A suitable solvent that can withstand the reaction conditions, such as concentrated sulfuric acid.
-
Procedure:
-
Dissolve 4-methyl-1H-indazole in the chosen solvent and cool the mixture in an ice bath.
-
Add the nitrating agent dropwise while maintaining a low temperature to control the reaction.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
-
Quench the reaction by pouring it over ice and neutralize it with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude 4-methyl-7-nitro-1H-indazole.
-
Purify the product by column chromatography.
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Step 2: Iodination of 4-methyl-7-nitro-1H-indazole
The subsequent step would be the iodination at the C-3 position of the indazole ring. This is a common transformation for indazoles.[10]
-
Reagents: 4-methyl-7-nitro-1H-indazole, Iodine (I2), a base (e.g., potassium carbonate or potassium hydroxide).[10][11]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF).[10][11]
-
Procedure:
-
Dissolve 4-methyl-7-nitro-1H-indazole in DMF.
-
Add the base and iodine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the final product, 3-Iodo-4-methyl-7-nitro-1H-indazole, by recrystallization or column chromatography.
-
Reactivity and Potential Applications
The chemical structure of 3-Iodo-4-methyl-7-nitro-1H-indazole suggests several avenues for further chemical transformations, making it a valuable building block in organic synthesis.
Cross-Coupling Reactions
The C-3 iodo substituent is a prime handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[3][11] These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 3-position of the indazole core, enabling the synthesis of a diverse library of complex molecules.
Reduction of the Nitro Group
The nitro group at the 7-position can be readily reduced to a primary amine using standard reducing agents. This transformation opens up possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions, providing access to a wide range of derivatives with potential biological activities.
N-Alkylation/Arylation
The indazole ring contains two nitrogen atoms, and the regioselectivity of N-alkylation or N-arylation can be influenced by the substituents on the ring and the reaction conditions.[3] The presence of an electron-withdrawing nitro group at the C-7 position may favor substitution at the N-2 position.[3]
Potential Signaling Pathway Involvement
While there is no direct information on the biological activity of 3-Iodo-4-methyl-7-nitro-1H-indazole, many indazole derivatives are known to be potent kinase inhibitors.[3] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Therefore, it is plausible that derivatives of this compound could be investigated as inhibitors of various kinase-mediated signaling pathways.
Conclusion
3-Iodo-4-methyl-7-nitro-1H-indazole represents a potentially valuable, though currently under-documented, chemical entity. Its predicted physicochemical properties and reactivity, based on analogous compounds, suggest its utility as a versatile intermediate in the synthesis of complex heterocyclic molecules. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 3-Iodo-7-nitroindazole | 864724-64-1 [chemicalbook.com]
- 7. 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4 [chemicalbook.com]
- 8. PubChemLite - 3-iodo-5-nitro-1h-indazole (C7H4IN3O2) [pubchemlite.lcsb.uni.lu]
- 9. 3-Iodo-1-methyl-6-nitro-1H-indazole | C8H6IN3O2 | CID 22978160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
